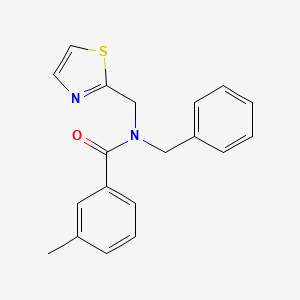
N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a thiazole derivative that has been shown to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, it has been found to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, thereby exerting anti-inflammatory effects. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains, indicating its antimicrobial activity. Moreover, N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide in lab experiments is its broad range of biological activities. This compound can be used to study inflammation, infection, and cancer. Additionally, its synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to evaluate its potential as an antimicrobial agent against drug-resistant bacterial strains. Moreover, its potential as an anticancer agent needs to be further explored, including its efficacy in combination with other chemotherapeutic agents. Finally, the development of novel derivatives of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide with improved biological activities is another potential direction for future research.
Synthesemethoden
The synthesis of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide involves the condensation of 2-aminothiazole with benzaldehyde followed by the reaction of the resulting Schiff base with 3-methylbenzoyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess antimicrobial activity against various bacterial and fungal strains. Moreover, N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-15-6-5-9-17(12-15)19(22)21(14-18-20-10-11-23-18)13-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBZPKZONMBFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B5903681.png)
![2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide](/img/structure/B5903687.png)
![N-{2-[(4-sec-butoxy-3-chlorobenzyl)amino]ethyl}acetamide](/img/structure/B5903694.png)
![(1R,9aR)-1-{[3-(2-thienyl)-1H-pyrazol-1-yl]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5903708.png)
![2-fluoro-N-(3-oxo-3-{[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amino}propyl)benzamide](/img/structure/B5903714.png)
![N-(3-{[(2,6-dimethylphenyl)amino]carbonyl}phenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B5903728.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-{3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5903732.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B5903748.png)
![4-{2,4-dimethyl-6-[(3-propyl-1-pyrrolidinyl)methyl]phenoxy}tetrahydro-2H-pyran-4-carboxylic acid trifluoroacetate](/img/structure/B5903759.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5903760.png)
![N-[2-(allyloxy)benzyl]-N-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5903769.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)